![molecular formula C16H24N4O2 B6994774 N'-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide](/img/structure/B6994774.png)
N'-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and industrial chemistry. This compound features a pyridine ring substituted with a piperidine moiety and a butanediamide group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-methylpiperidine and 3-pyridinecarboxaldehyde.
Substitution reaction: The methyl group is introduced at the 5-position of the pyridine ring using a methylating agent like methyl iodide under basic conditions.
Amidation reaction: The butanediamide group is attached to the pyridine ring through an amidation reaction using butanediamine and an appropriate coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of N’-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride (LiAlH4) can convert the compound into reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups attached to the pyridine ring.
Scientific Research Applications
N’-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Industrial Chemistry: It can be utilized as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N’-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N’-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]ethanediamide
- N’-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]propanediamide
Uniqueness
N’-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the butanediamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
N'-[5-methyl-6-(2-methylpiperidin-1-yl)pyridin-3-yl]butanediamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-11-9-13(19-15(22)7-6-14(17)21)10-18-16(11)20-8-4-3-5-12(20)2/h9-10,12H,3-8H2,1-2H3,(H2,17,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCOVAWZUNZFJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NC=C(C=C2C)NC(=O)CCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
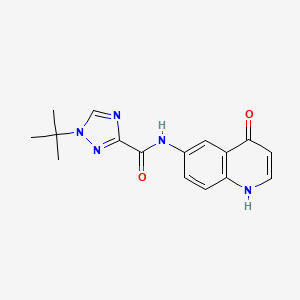
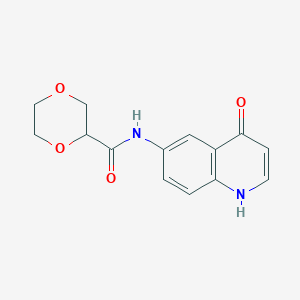
![(3-Fluoro-4-hydroxyphenyl)-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methanone](/img/structure/B6994708.png)
![2-[acetyl(methyl)amino]-N-(7-bromo-5-methyl-1H-indazol-3-yl)acetamide](/img/structure/B6994718.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-[4-(1,3-thiazol-5-ylmethyl)piperazin-1-yl]ethanone](/img/structure/B6994724.png)
![2-(2-Bicyclo[2.2.1]heptanyl)-1-(3-pyridin-2-ylazetidin-1-yl)ethanone](/img/structure/B6994725.png)
![N-[(4-chloro-3-fluoro-5-nitrophenyl)methyl]-5-ethyloxolane-2-carboxamide](/img/structure/B6994731.png)
![N-[[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]methyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B6994749.png)
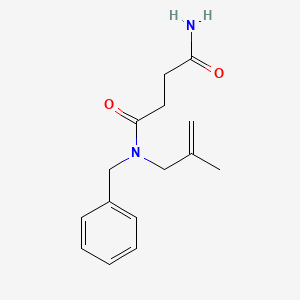
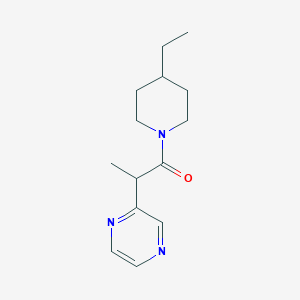
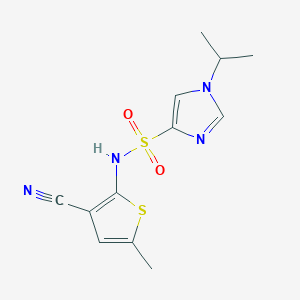
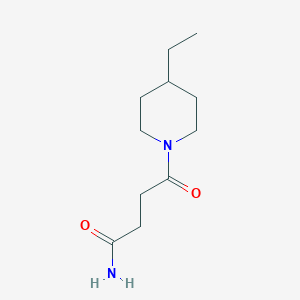
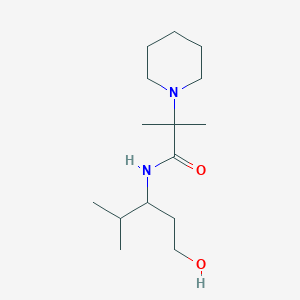
![Ethyl 1-[2-[(1-hydroxy-4-methylpentan-3-yl)amino]-2-oxoethyl]piperidine-3-carboxylate](/img/structure/B6994792.png)
